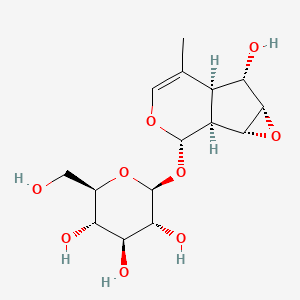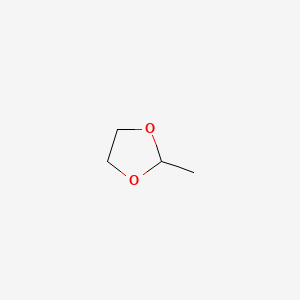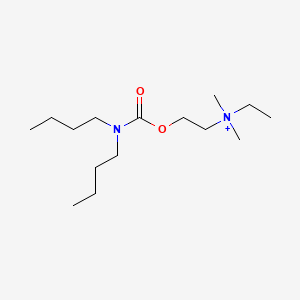
Deutzioside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deutzioside is a glycoside.
科学的研究の応用
Iridoid Glycosides in Plant Studies
Deutzioside, an iridoid glycoside, has been extensively studied for its presence and role in various plants. For example, Esposito et al. (1984) isolated stable aglycones of this compound from Deutzia scabra, highlighting its significance in plant chemistry (Esposito, Iavarone, Sen, & Trogolo, 1984). Additionally, Jensen, Mikkelsen, and Nielsen (1981) investigated iridoid glycosides, including this compound, in various species of Mentzelia, further emphasizing the widespread occurrence and importance of these compounds in plant species (Jensen, Mikkelsen, & Nielsen, 1981).
Role in Biosynthesis and Plant Metabolism
The biosynthesis pathways involving this compound have been a subject of interest. Uesato et al. (1986) demonstrated that iridodial glucoside is a precursor of this compound in Deutzia crenata, indicating its role in the biosynthesis of iridoid glucosides (Uesato, Miyauchi, Itoh, & Inouye, 1986).
Medicinal and Anti-inflammatory Properties
Research has also focused on the medicinal properties of this compound. Bucar, Knauder, and Schubert-Zsilavecz (1998) found that mentzeloside, synonymous with this compound, exhibited significant anti-inflammatory activity, highlighting its potential therapeutic applications (Bucar, Knauder, & Schubert-Zsilavecz, 1998).
Ecological and Biogeographical Studies
The presence and distribution of this compound have implications for ecological and biogeographical research. For instance, Kim et al. (2015) explored the biogeography and character evolution of Deutzia, which includes studies on compounds like this compound, providing insights into plant evolution and distribution patterns (Kim, Deng, Wen, Nie, & Sun, 2015).
特性
分子式 |
C15H22O9 |
|---|---|
分子量 |
346.33 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1S,2R,4S,5S,6S,10S)-5-hydroxy-7-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H22O9/c1-4-3-21-14(7-6(4)9(18)13-12(7)23-13)24-15-11(20)10(19)8(17)5(2-16)22-15/h3,5-20H,2H2,1H3/t5-,6-,7+,8-,9+,10+,11-,12-,13+,14+,15+/m1/s1 |
InChIキー |
QSOURIMNVDBNHL-HJJINUIOSA-N |
異性体SMILES |
CC1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@H]2O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
CC1=COC(C2C1C(C3C2O3)O)OC4C(C(C(C(O4)CO)O)O)O |
正規SMILES |
CC1=COC(C2C1C(C3C2O3)O)OC4C(C(C(C(O4)CO)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole](/img/structure/B1212233.png)


